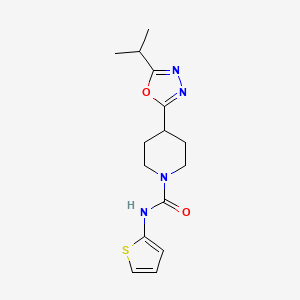

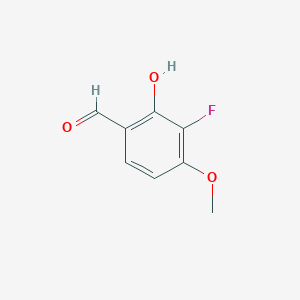

![molecular formula C15H13ClN4O3S B2683335 2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide CAS No. 891618-88-5](/img/structure/B2683335.png)

2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide, also known as 2-Chloro-N-(4-nitrophenyl)-1-hydrazinecarbothioamide, is a compound of interest in the field of organic chemistry. This compound has a variety of applications in scientific research, including the synthesis of pharmaceuticals and other drugs, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related hydrazinecarbothioamide compounds involves reacting specific isothiocyanates with hydrazine hydrate, leading to a range of derivatives characterized by spectroscopic methods and mass spectrometry. These compounds, including the precursors and derivatives of hydrazinecarbothioamide, demonstrate the versatility and reactivity of the core structure, enabling the exploration of their applications in various scientific domains. The synthesis process often involves catalytic amounts of glacial acetic acid and the use of solvents like 2-propanol/DMF in the presence of anhydrous potassium carbonate, showcasing the compound's ability to form structurally diverse derivatives through condensation reactions with aromatic aldehydes (Ramadan, 2019).

Applications in Material Science and Sensing

Certain hydrazinecarbothioamide-based compounds have been applied as fluorescent chemosensors, particularly for the detection of metal ions like Zn2+. These applications highlight the compound's potential in environmental monitoring and biological studies, where selective and sensitive detection of metal ions is crucial. The fluorescent properties, selective emission for Zn2+ without interference from other metal ions, and applications in real-world samples such as water and biological systems, demonstrate the compound's utility in developing practical sensors for environmental and biological applications (Suh et al., 2022).

properties

IUPAC Name |

1-[[2-(2-chlorophenyl)acetyl]amino]-3-(4-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3S/c16-13-4-2-1-3-10(13)9-14(21)18-19-15(24)17-11-5-7-12(8-6-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSKGRMEILLGPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate](/img/structure/B2683253.png)

![N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2683255.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2683257.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one](/img/structure/B2683262.png)

![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)

![4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2683275.png)